tert-Butyl 3-methyl-5,6-dihydropyridine-1(2H)-carboxylate
Overview
Description
tert-Butyl 3-methyl-5,6-dihydropyridine-1(2H)-carboxylate: is a chemical compound with the molecular formula C12H19NO4 . It is a derivative of dihydropyridine, a class of compounds known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-methyl-5,6-dihydropyridine-1(2H)-carboxylate typically involves the reaction of 3-methyl-5,6-dihydropyridine with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid by-product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-methyl-5,6-dihydropyridine-1(2H)-carboxylate can undergo oxidation reactions to form pyridine derivatives.
Reduction: The compound can be reduced to form tetrahydropyridine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted dihydropyridine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 3-methyl-5,6-dihydropyridine-1(2H)-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of new pharmaceuticals .
Biology: In biological research, this compound is used to study the mechanisms of calcium channel blockers and their effects on cellular processes .
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including the treatment of cardiovascular diseases .
Industry: In the industrial sector, it is used in the production of specialty chemicals and as a building block for various chemical syntheses .
Mechanism of Action
The mechanism of action of tert-Butyl 3-methyl-5,6-dihydropyridine-1(2H)-carboxylate involves its interaction with calcium channels. By binding to these channels, it can modulate calcium influx into cells, which is crucial for various physiological processes. This modulation can lead to vasodilation and reduced blood pressure, making it useful in treating hypertension .
Comparison with Similar Compounds
Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: A widely used medication for hypertension and angina.
Nicardipine: Known for its use in managing high blood pressure and angina.
Uniqueness: tert-Butyl 3-methyl-5,6-dihydropyridine-1(2H)-carboxylate is unique due to its specific tert-butyl and methyl substitutions, which can influence its pharmacokinetic and pharmacodynamic properties. These modifications can enhance its stability and bioavailability compared to other dihydropyridine derivatives .
Properties
IUPAC Name |
tert-butyl 5-methyl-3,6-dihydro-2H-pyridine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-9-6-5-7-12(8-9)10(13)14-11(2,3)4/h6H,5,7-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTRFKXCKHZQAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCN(C1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.